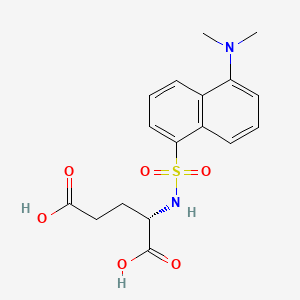

Dansyl-L-Glutamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dansyl-L-Glutamate, also known as this compound, is a useful research compound. Its molecular formula is C17H20N2O6S and its molecular weight is 380.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Protein Studies

Dansyl-L-Glutamate as a Fluorescent Marker

Dansyl derivatives, including Dns-Glu, are commonly employed as fluorescent probes to study protein dynamics and interactions. The intrinsic fluorescence of the dansyl group allows researchers to monitor conformational changes in proteins and their interactions with other biomolecules.

Case Study: Binding Affinity to Human Serum Albumin (HSA)

Research has demonstrated that Dns-Glu can bind selectively to drug-binding sites on HSA. Using X-ray crystallography, it was found that Dns-Glu binds to drug site 1 of HSA, which is characterized by specific interactions with amino acid residues such as Lys-199 and Arg-222. This binding affinity is crucial for understanding drug delivery mechanisms and the pharmacokinetics of various compounds .

| Binding Site | Dansylated Amino Acid | Key Interactions |

|---|---|---|

| Drug Site 1 | This compound | Lys-199, Arg-222 |

| Drug Site 2 | Dansyl-L-Phenylalanine | Hydrophobic residues |

Amino Acid Quantification

High-Performance Liquid Chromatography (HPLC)

Dansylation is a widely used technique for the derivatization of amino acids prior to HPLC analysis. Dns-Glu can be utilized to enhance the detection sensitivity of glutamate in complex biological samples.

Research Findings: Optimization of Dansyl Derivatization

A study optimized conditions for the separation and quantification of various amino acids using dansylation. The method allowed for simultaneous detection of multiple neuroactive amino acids, including glutamate, demonstrating high sensitivity and specificity .

| Amino Acid | Detection Method | Sensitivity |

|---|---|---|

| Glutamate | Dansylation + HPLC | High (low µM range) |

| Aspartate | Dansylation + HPLC | High (low µM range) |

Structural Biology Applications

Investigating Protein Structure

The dansyl group enhances the UV absorbance and fluorescence properties of proteins, making it a useful tool for studying protein structure through techniques like circular dichroism and mass spectrometry.

Case Study: Structural Analysis of Protein Complexes

In studies involving flavodiiron proteins from cyanobacteria, Dns-Glu was used to label specific sites on proteins, allowing researchers to map out protein-protein interactions and structural dynamics under various conditions .

| Protein System | Analysis Technique | Findings |

|---|---|---|

| Flavodiiron Proteins | Mass Spectrometry | Interaction mapping |

| Complexes with HSA | X-ray Crystallography | Binding site characterization |

Sensor Development

Polymeric Sensors for Amino Acids

Recent innovations have led to the development of polymeric sensors based on dansylated compounds that selectively detect specific amino acids like aspartic acid and glutamic acid through fluorescence quenching mechanisms .

Research Insights: Sensor Performance

The sensor demonstrated a linear response to varying concentrations of target amino acids, showcasing its potential application in real-time monitoring of amino acid levels in biological samples.

| Target Amino Acid | Detection Range (M) | Methodology |

|---|---|---|

| Aspartic Acid | 1×10−4 to 25×10−3 | Fluorescence Quenching |

| Glutamic Acid | 1×10−4 to 25×10−3 | Fluorescence Quenching |

Eigenschaften

CAS-Nummer |

68973-58-0 |

|---|---|

Molekularformel |

C17H20N2O6S |

Molekulargewicht |

380.4 g/mol |

IUPAC-Name |

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanedioic acid |

InChI |

InChI=1S/C17H20N2O6S/c1-19(2)14-7-3-6-12-11(14)5-4-8-15(12)26(24,25)18-13(17(22)23)9-10-16(20)21/h3-8,13,18H,9-10H2,1-2H3,(H,20,21)(H,22,23)/t13-/m0/s1 |

InChI-Schlüssel |

OXWKCHDQOLCMPE-ZDUSSCGKSA-N |

SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)O |

Isomerische SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O |

Kanonische SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)O |

Sequenz |

E |

Synonyme |

dansyl-DL-glutamic acid dansylglutamic acid dansylglutamic acid, (L)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.